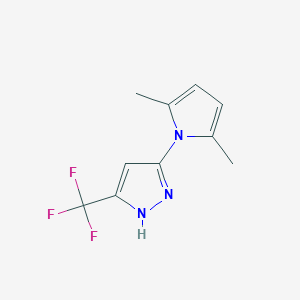
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a pyrazole ring substituted with a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The dimethyl and trifluoromethyl groups can be introduced through various substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methyl-1H-pyrazole
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-chloro-1H-pyrazole
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-bromo-1H-pyrazole
Uniqueness
The presence of the trifluoromethyl group in 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and industrial applications.
Propiedades
Fórmula molecular |
C10H10F3N3 |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H10F3N3/c1-6-3-4-7(2)16(6)9-5-8(14-15-9)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
WXCVZJVRAOBSLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NNC(=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















